molecular formula C16H18ClNS B2358404 1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine CAS No. 1396634-91-5

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2358404
CAS No.: 1396634-91-5
M. Wt: 291.84
InChI Key: HDEDETQBWJAJEZ-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine is an organic compound that features a piperidine ring substituted with a 2-chlorobenzyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Substitution with 2-Chlorobenzyl Group: The piperidine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2-chlorobenzyl group.

    Introduction of Thiophen-2-yl Group: Finally, the thiophen-2-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzyl)-4-(thiophen-2-yl)methanamine: Similar structure but with a methanamine group instead of a piperidine ring.

    1-(2-Chlorobenzyl)-4-(thiophen-2-yl)benzene: Similar structure but with a benzene ring instead of a piperidine ring.

Uniqueness

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of both the piperidine ring and the thiophen-2-yl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-thiophen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNS/c17-15-5-2-1-4-14(15)12-18-9-7-13(8-10-18)16-6-3-11-19-16/h1-6,11,13H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEDETQBWJAJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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